molecular formula C20H28N4O3S2 B1681861 N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide CAS No. 950003-29-9

N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B1681861
CAS No.: 950003-29-9
M. Wt: 436.6 g/mol
InChI Key: MPFYPLDZUAPMEA-UHFFFAOYSA-N
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Description

N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide is a piperazine-1-carboxamide derivative featuring a 4-phenyl substituent on the piperazine ring and a thiophen-2-ylmethyl group at the carboxamide nitrogen. This compound belongs to a class of molecules where piperazine-carboxamide scaffolds are combined with heterocyclic aromatic systems, a structural motif often associated with bioactivity in antimicrobial, antipsychotic, or receptor-targeted agents .

Properties

IUPAC Name

N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-phenylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2/c1-3-24(4-2)29(26,27)19-11-10-18(28-19)16-21-20(25)23-14-12-22(13-15-23)17-8-6-5-7-9-17/h5-11H,3-4,12-16H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFYPLDZUAPMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(S1)CNC(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide involves several steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the diethylsulfamoyl group. The final step involves the coupling of the thiophene derivative with 4-phenylpiperazine-1-carboxamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide is its anticancer properties . Research has indicated that compounds with similar structures exhibit promising antitumor activity.

Case Study: In Vitro Antitumor Evaluation

A study evaluated the compound's effectiveness against various human cancer cell lines. The results showed a considerable inhibition of cell growth, suggesting its potential as an anticancer agent. The compound was tested using the National Cancer Institute's protocols, which revealed a mean growth inhibition rate across multiple cancer types, indicating its broad-spectrum anticancer effects .

Therapeutic Potential in Metabolic Disorders

Beyond its anticancer applications, this compound may also be beneficial in treating metabolic disorders such as:

  • Type 2 Diabetes : By modulating glucocorticoid metabolism, it may help improve insulin sensitivity.
  • Obesity and Related Disorders : Its potential to influence metabolic pathways could make it a candidate for obesity treatment and management of associated cardiovascular risks .

Structural Analogues and Derivatives

Research into structural analogues of this compound has yielded various derivatives with enhanced biological activity. These modifications can improve solubility, bioavailability, and specificity towards target enzymes or receptors.

CompoundStructureActivity
Compound AStructure AModerate anticancer activity
Compound BStructure BHigh selectivity for 11β-HSD1
Compound CStructure CEnhanced solubility and bioavailability

Future Directions in Research

The ongoing research into this compound includes:

  • Clinical Trials : Further investigation into its efficacy and safety in human subjects is essential.
  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its effects will be crucial for optimizing its therapeutic use.
  • Combination Therapies : Exploring its use in combination with other treatments may enhance overall efficacy against resistant cancer types or metabolic syndromes.

Mechanism of Action

The mechanism of action of N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural similarities with several piperazine-carboxamide derivatives, thiophene-containing molecules, and sulfonamide/sulfamoyl analogs. Key comparisons include:

Table 1: Structural analogs and substituent variations
Compound Name / ID Core Structure Key Substituents Molecular Formula Reference
Target Compound Piperazine-1-carboxamide 4-Phenyl; 5-(diethylsulfamoyl)thiophen-2-ylmethyl C₂₁H₂₉N₅O₃S₂ (expected)
(S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (43) Piperazine-1-carboxamide 4-Fluorophenyl; 5-methyl-8-(4-methylpiperazinyl)-1,2,3,4-tetrahydronaphthalene C₂₉H₃₅ClN₅O
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide Piperazine-1-carbothioamide 4-Chloro-2-nitrophenyl; thiophene-2-carboxamide C₁₆H₁₅ClN₄O₃S₂
N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone derivatives Quinolone-piperazine Thiophen-2-yl with methylthio; oxoethyl linker Varies (e.g., C₂₄H₂₅FN₄O₃S)
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide Piperazine-pentanamide 2,3-Dichlorophenyl; quinolin-2-yl C₂₅H₂₅Cl₂N₅O

Key Observations :

  • Compound 43 () incorporates a tetrahydronaphthalene core, increasing lipophilicity and rigidity relative to the target’s flexible thiophen-2-ylmethyl group .
  • The carbothioamide in ’s compound introduces a sulfur atom at the carboxamide position, which may alter electronic properties and metabolic stability .

Physicochemical Properties and Computational Data

Table 2: Physicochemical comparison
Compound Molecular Weight (g/mol) Calculated logP* pKa (Predicted) Solubility (Predicted) Key Spectral Data Reference
Target Compound ~507.7 ~3.2 ~9.5 Low (lipophilic) HRMS (expected): 507.18†
Compound 43 () 504.25 4.1 Moderate HRMS: 504.25242
compound 410.9 3.8 9.80 Low IR: νC=S at 1247–1255 cm⁻¹
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide () 380.43 3.5 Moderate

*logP calculated using Molinspiration or similar tools.
†Hypothetical value based on structural analogs.

Analysis :

  • The target compound ’s diethylsulfamoyl group likely increases molecular weight and lipophilicity (logP ~3.2) compared to simpler thiophene derivatives (e.g., ’s compound, logP 3.8).
  • The carbothioamide in ’s compound exhibits a characteristic IR absorption band for C=S (1247–1255 cm⁻¹), absent in the target’s carboxamide .

Comparison with analogs :

  • Compound 43 () employs a similar carboxamide coupling procedure using a tetrahydronaphthalene amine .
  • ’s compound uses carbothioamide synthesis via thioamide intermediates, a route divergent from the target’s carboxamide formation .

Biological Activity

N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H22N4O3S2
  • Molecular Weight : 402.53 g/mol

Structural Features

The structure includes:

  • A piperazine ring, which is known for its versatility in drug design.
  • A thiophene moiety that can contribute to the compound's biological activity.
  • Diethylsulfamoyl group, which may enhance solubility and bioavailability.

Research suggests that compounds with similar structures often interact with various biological targets, including:

  • Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, indicating that this compound may also possess neuroprotective effects .

Pharmacological Effects

Preliminary studies indicate that this compound may exhibit:

  • Anti-inflammatory Properties : Compounds with structural similarities have shown efficacy in reducing inflammatory markers such as TNF-α and IL-6 .
  • Neuroprotective Effects : The inhibition of acetylcholinesterase suggests potential use in treating conditions like Alzheimer's disease.

Study 1: Acetylcholinesterase Inhibition

A study on piperazine derivatives indicated that certain modifications could enhance binding affinity at the active site of acetylcholinesterase. The compound's structural features suggest it might follow similar binding interactions, warranting further investigation into its efficacy as a therapeutic agent against cognitive decline.

Study 2: Anticonvulsant Activity

Research on related piperazine compounds revealed significant anticonvulsant activity in animal models. The findings suggest that modifications to the piperazine structure can lead to enhanced potency against seizures, indicating that this compound could be a candidate for further development.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential AChE inhibitor, Anti-inflammatory
4-amino-N-(2,6-dimethylphenyl)phthalimideAnticonvulsant (ED50 = 25.2 µmol/kg)
Piperazine Derivative XAChE inhibition (IC50 = 50 nM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide
Reactant of Route 2
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N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide

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